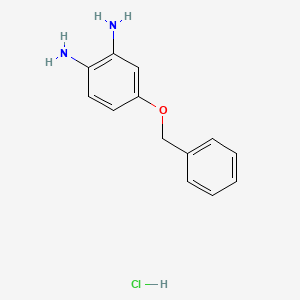

4-(Benzyloxy)benzene-1,2-diamine hydrochloride

Descripción

Propiedades

IUPAC Name |

4-phenylmethoxybenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10;/h1-8H,9,14-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHQWKGITBRPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-(Benzyloxy)benzene-1,2-diamine hydrochloride chemical properties

Technical Whitepaper: 4-(Benzyloxy)benzene-1,2-diamine Hydrochloride

Executive Summary 4-(Benzyloxy)benzene-1,2-diamine hydrochloride (CAS: 41927-18-8 for dihydrochloride) is a specialized aromatic diamine intermediate used primarily in the synthesis of heterocycles for drug discovery. Distinguished by the electron-donating benzyloxy group at the 4-position, this compound serves as a critical scaffold for constructing 5-substituted benzimidazoles and quinoxalines—motifs prevalent in kinase inhibitors, GPCR ligands, and epigenetic modulators (e.g., LSD1 inhibitors). This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, reactivity profile, and handling protocols.

Part 1: Chemical Identity & Physicochemical Profile[1]

The hydrochloride salt form is preferred over the free base due to enhanced stability against auto-oxidation. The benzyloxy group adds lipophilicity and serves as a masked phenol, which can be liberated via hydrogenolysis in late-stage functionalization.

Table 1: Chemical Identification

| Attribute | Detail |

| IUPAC Name | 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride |

| Common Synonyms | 4-Benzyloxy-1,2-phenylenediamine 2HCl; 1,2-Diamino-4-benzyloxybenzene dihydrochloride |

| CAS Number | 41927-18-8 (Dihydrochloride); 41927-17-7 (Free base) |

| Molecular Formula | C₁₃H₁₆Cl₂N₂O (Salt); C₁₃H₁₄N₂O (Free base) |

| Molecular Weight | 287.18 g/mol (Salt); 214.27 g/mol (Free base) |

| SMILES | Cl.Cl.Nc1ccc(OCc2ccccc2)cc1N |

Table 2: Physicochemical Properties

| Property | Value / Description | Technical Insight |

| Appearance | Off-white to brownish powder | Darkens upon oxidation; "brownish" hue indicates partial quinone diimine formation. |

| Solubility | Soluble in Water, Methanol, DMSO | The salt form is highly polar. Free base requires organic solvents (EtOAc, DCM). |

| Melting Point | >200 °C (Decomposes) | High lattice energy of the salt; decomposition often precludes sharp melting. |

| Acidity (pKa) | ~4.8 (est. for N-1), ~1.5 (est. for N-2) | The 4-benzyloxy group is electron-donating, slightly increasing basicity compared to unsubstituted o-phenylenediamine. |

| Hygroscopicity | Moderate | Hydrochloride salts are prone to moisture uptake; store with desiccant. |

Part 2: Synthesis & Manufacturing Logic

The synthesis of 4-(benzyloxy)benzene-1,2-diamine typically proceeds via the reduction of nitro-substituted precursors.[1] The choice of reducing agent is critical to prevent premature cleavage of the benzyl ether protecting group.

Core Synthetic Pathway

The most robust route involves the catalytic hydrogenation of 4-(benzyloxy)-2-nitroaniline .[1]

Expertise Note: While Pd/C is the standard catalyst for nitro reduction, it can also catalyze the hydrogenolysis of the benzyl ether (O-Bn bond cleavage) to a phenol. To prevent this side reaction, Platinum on Carbon (Pt/C) or chemical reductants (Fe/HCl, SnCl₂) are often preferred to retain the benzyl group.

Figure 1: Synthetic pathway prioritizing the retention of the benzyl protecting group during nitro reduction.

Part 3: Reactivity Profile & Mechanism

The utility of this compound lies in its 1,2-diamine functionality , which acts as a bidentate nucleophile. However, the 4-benzyloxy group introduces electronic asymmetry, affecting regioselectivity.

Cyclization to Benzimidazoles (Phillips Condensation)

Reaction with aldehydes or carboxylic acids yields 5-(benzyloxy)benzimidazoles.

-

Mechanism: Nucleophilic attack by the more nucleophilic amine (para to the benzyloxy group) on the carbonyl carbon, followed by ring closure.

-

Regioselectivity: The amino group para to the ether (position 1) is more nucleophilic due to resonance donation, often leading to specific tautomers in N-substituted derivatives.

Oxidation Sensitivity

Like all o-phenylenediamines, this compound is air-sensitive.

-

Pathway: Oxidation yields the o-quinone diimine, a reactive electrophile that polymerizes to form dark substituted phenazines.

-

Prevention: The hydrochloride salt protonates the amines, reducing the HOMO energy and significantly retarding oxidation.

Figure 2: Divergent reactivity pathways: Desired cyclization vs. undesired auto-oxidation.

Part 4: Applications in Drug Discovery

This compound is a "privileged structure" precursor. The resulting benzimidazole scaffold mimics the purine bases of DNA/RNA, making it highly effective in targeting ATP-binding sites of enzymes.

-

Kinase Inhibitors: The 5-benzyloxy motif allows for the extension of the molecule into hydrophobic pockets of kinase enzymes (e.g., VEGFR, EGFR).

-

Epigenetic Modulators: Derivatives have been synthesized as inhibitors of LSD1 (Lysine Specific Demethylase 1) , where the benzyloxy group mimics the histone tail substrate.

-

Late-Stage Diversification: The benzyl group can be removed (H₂/Pd-C) in the final drug molecule to reveal a phenol, which can then be solubilized (e.g., phosphate prodrugs) or further alkylated to tune potency.

Part 5: Handling, Safety & Stability Protocols

Safety Data (GHS Classification):

-

Signal Word: Warning/Danger

-

Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Mutagenicity: Analogous compounds (e.g., 4-chloro-o-phenylenediamine) are known mutagens.[2] Handle as a potential genotoxin.

Experimental Protocol: Handling Air-Sensitive Diamines

-

Storage: Store the hydrochloride salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). The salt is significantly more stable than the free base.

-

Free Base Liberation: If the free amine is required:

-

Dissolve salt in degassed water.

-

Neutralize with NaHCO₃ under Argon.

-

Extract immediately into organic solvent (e.g., EtOAc) and use in situ. Do not store the free base.

-

-

Color Indicator: If the white/off-white powder turns dark brown or purple, significant oxidation has occurred. Purification via recrystallization (ethanol/HCl) is required before use in sensitive catalytic steps.

References

-

PubChem. "4-(Benzyloxy)benzene-1,2-diamine | C13H14N2O."[3] National Library of Medicine. Link

-

BenchChem. "Direct Synthesis Approaches to 4-(Benzyloxy)benzene-1,2-diamine." Link

-

Loba Chemie. "Safety Data Sheet: 4-Methoxy-1,2-phenylenediamine (Analogous Safety Data)." Link

-

Organic Chemistry Portal. "Synthesis of Benzimidazoles." (General Reactivity Context). Link

-

Lan, F., et al. "Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors."[4] Bioorganic & Medicinal Chemistry, 2018.[4] Link

Sources

- 1. 4-(Benzyloxy)benzene-1,2-diamine | 41927-17-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-(Benzyloxy)benzene-1,2-diamine | C13H14N2O | CID 13162239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 4-(Benzyloxy)benzene-1,2-diamine Dihydrochloride

CAS Number: 41927-18-8 (Dihydrochloride) | Free Base CAS: 41927-17-7

Executive Summary

4-(Benzyloxy)benzene-1,2-diamine dihydrochloride is a high-value aromatic diamine intermediate critical to the synthesis of benzimidazole-based pharmacophores. Characterized by its electron-rich benzyloxy substituent and vicinal diamine functionality, it serves as a "privileged scaffold" in medicinal chemistry.[1] Its primary utility lies in the development of MAO-B inhibitors (neurodegenerative therapy), FtsZ inhibitors (antimicrobial), and PD-1/PD-L1 modulators (immuno-oncology).

This guide details the physicochemical properties, synthetic pathways, and self-validating protocols for utilizing this compound in drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The compound typically exists as a dihydrochloride salt to prevent the rapid oxidation characteristic of free phenylenediamines. Researchers must account for the stoichiometry of the salt form during molarity calculations.

| Property | Specification |

| Chemical Name | 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride |

| Synonyms | 1,2-Diamino-4-benzyloxybenzene dihydrochloride; 4-Benzyloxy-1,2-phenylenediamine 2HCl |

| CAS Number (Salt) | 41927-18-8 |

| CAS Number (Free Base) | 41927-17-7 |

| Molecular Formula | C₁₃H₁₆Cl₂N₂O |

| Molecular Weight | 287.18 g/mol (Salt) / 214.26 g/mol (Base) |

| Appearance | Off-white to grey/brown crystalline powder |

| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics (Hexane) |

| Stability | Hygroscopic; Sensitive to air/light (oxidation to quinone imines) |

Synthesis & Manufacturing Workflow

The industrial and laboratory-scale synthesis predominantly follows the reduction of nitroaniline precursors. The choice of the dihydrochloride form is deliberate to enhance shelf-life stability.

Mechanistic Pathway

The synthesis typically proceeds via the catalytic hydrogenation of 4-(benzyloxy)-2-nitroaniline .[1] The benzyloxy group is stable under mild hydrogenation conditions, provided hydrogenolysis (cleavage of the benzyl ether) is prevented by controlling catalyst activity and pH.

Figure 1: Synthetic workflow from nitroaniline precursor to stable dihydrochloride salt.

Critical Process Parameters

-

Catalyst Selection: 5% Pd/C is standard. Avoid Pd(OH)₂ (Pearlman’s catalyst) to prevent debenzylation.

-

Atmosphere: Reactions must be purged with Argon/Nitrogen before H₂ introduction to prevent oxidative dimerization (azo formation).

-

Acidification: Immediate treatment of the filtrate with anhydrous HCl (in dioxane or diethyl ether) precipitates the salt, locking the amine oxidation state.

Core Application: Benzimidazole Scaffold Construction

The vicinal diamine motif is the "warhead" for cyclocondensation reactions. When reacted with aldehydes or carboxylic acid derivatives, it forms benzimidazoles , a heterocyclic system ubiquitous in bioactive molecules.

Reaction Mechanism (Condensation-Cyclization)

The reaction proceeds through a Schiff base intermediate followed by oxidative cyclization (if using aldehydes) or direct dehydration (if using carboxylic acids).

Figure 2: Mechanism of benzimidazole formation via oxidative cyclization.

Validated Experimental Protocol

Objective: Synthesis of a 2-aryl-5-(benzyloxy)benzimidazole derivative.

-

Neutralization: Dissolve 1.0 eq of 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride in MeOH. Add 2.0-2.2 eq of Triethylamine (TEA) to liberate the free base in situ. Note: Solution will darken slightly due to trace oxidation; proceed immediately.

-

Condensation: Add 1.0 eq of the target aldehyde (e.g., benzaldehyde) and 1.2 eq of Sodium Metabisulfite (Na₂S₂O₅) as an oxidant/catalyst.

-

Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Cool to RT. Concentrate solvent. Dilute with water and extract with Ethyl Acetate.

-

Validation:

-

¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the benzimidazole NH (12-13 ppm, broad). The benzyloxy -CH₂- appears as a singlet ~5.1 ppm.[1]

-

Therapeutic Applications & Research Frontiers

Neurodegeneration (MAO-B Inhibition)

The benzyloxy group mimics the lipophilic interactions required for the active site of Monoamine Oxidase B (MAO-B) . Derivatives synthesized from this diamine have shown potency in treating Parkinson's disease by preventing dopamine degradation. The 5-benzyloxy substitution provides critical steric bulk and hydrophobic interaction within the enzyme pocket [1].

Antimicrobial Agents (FtsZ Inhibitors)

Benzamide and benzimidazole derivatives derived from this scaffold target FtsZ , a bacterial cytoskeletal protein essential for cell division.[2] The 4-benzyloxy tail extends into the hydrophobic cleft of FtsZ, stabilizing the inhibitor-protein complex and preventing bacterial proliferation [2].

Immuno-Oncology

Recent studies utilize this scaffold to synthesize small-molecule inhibitors of the PD-1/PD-L1 interaction.[1] The biphenyl-like nature (benzene ring + benzyloxy phenyl) allows the molecule to occupy the flat, hydrophobic interface of the PD-L1 surface, blocking PD-1 binding [3].

Handling, Stability, and Safety

Storage Protocols

-

Oxidation Risk: Phenylenediamines are notorious for air oxidation. The dihydrochloride salt is significantly more stable but should still be stored under Argon or Nitrogen at 2-8°C .

-

Hygroscopicity: Store in a desiccator. Moisture accelerates hydrolysis and oxidation.

Safety (SDS Summary)

-

Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Disposal: Incineration as hazardous nitrogenous chemical waste.

References

-

MDPI. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity.[2] Retrieved from [Link]

-

National Institutes of Health (PubChem). (2025). 4-(Benzyloxy)benzene-1,2-diamine Compound Summary. Retrieved from [Link]

-

Semantic Scholar. (2023). Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Data & Characterization of 4-(Benzyloxy)benzene-1,2-diamine Hydrochloride

The following technical guide details the spectroscopic characterization of 4-(Benzyloxy)benzene-1,2-diamine hydrochloride , a critical building block in the synthesis of benzimidazoles and pharmaceutical heterocycles.

Executive Summary & Chemical Profile[1][2]

4-(Benzyloxy)benzene-1,2-diamine hydrochloride (CAS: 41927-18-8 for dihydrochloride) serves as a high-fidelity intermediate for synthesizing privileged medicinal scaffolds. Its "trifunctional" nature—possessing two nucleophilic amine groups and a lipophilic benzyloxy ether—makes it versatile but prone to oxidation. This guide provides the spectroscopic benchmarks required to validate its identity and purity during drug development workflows.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride |

| Common Name | 4-Benzyloxy-o-phenylenediamine 2HCl |

| Molecular Formula | |

| Molecular Weight | 287.18 g/mol (Salt); 214.27 g/mol (Free Base) |

| Physical State | Off-white to grey hygroscopic powder |

| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in non-polar organics |

Synthesis Context & Impurity Logic

To interpret the spectra accurately, one must understand the compound's history. This molecule is typically generated via the catalytic hydrogenation of 4-(benzyloxy)-2-nitroaniline or 4-(benzyloxy)nitrobenzene .[1]

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the synthesis flow and potential spectroscopic artifacts (impurities) to watch for.

Figure 1: Synthesis pathway highlighting critical control points for spectroscopic purity.

Spectroscopic Characterization

A. Proton NMR ( H NMR)

The proton spectrum is the primary tool for identity. In the dihydrochloride salt, the amine protons are protonated (

Solvent: DMSO-

| Chemical Shift ( | Multiplicity | Integral | Assignment | Structural Insight |

| 9.80 – 10.50 | Broad Singlet | 6H | Ammonium protons. Broadening indicates rapid exchange. Disappearance upon | |

| 7.30 – 7.48 | Multiplet | 5H | Ar-H (Benzyl) | Characteristic monosubstituted benzene ring pattern (meta/para overlap). |

| 7.25 | Doublet ( | 1H | Ar-H (C6) | Proton ortho to the C1-amine. Downfield due to salt formation. |

| 6.95 | Doublet ( | 1H | Ar-H (C3) | Proton ortho to the benzyloxy group. Shielded by the oxygen lone pair. |

| 6.80 | Doublet of Doublets | 1H | Ar-H (C5) | Coupled to C6 (ortho) and C3 (meta). |

| 5.12 | Singlet | 2H | Benzylic methylene.[1] A sharp singlet confirms the ether linkage is intact. | |

| 3.40 | Broad | - | Common artifact in hygroscopic HCl salts. |

Expert Insight: If you observe a singlet around 3.8 ppm, check for methoxy impurities (cleavage of benzyl) or methyl ester byproducts. If the aromatic region shows signals > 8.0 ppm (other than ammonium), suspect residual nitro precursor.

B. Carbon NMR ( C NMR)

Solvent: DMSO-

| Chemical Shift ( | Assignment | Notes |

| 158.5 | C-4 (Ar-O) | Ipso carbon attached to oxygen (most deshielded). |

| 136.8 | C-1' (Benzyl ipso) | Quaternary carbon of the benzyl group. |

| 128.9, 128.4, 128.2 | Benzyl Ar-C | Typical pattern for unsubstituted phenyl ring. |

| 124.5 | C-1 (Ar-N) | Ipso carbon bearing the first ammonium group. |

| 118.2 | C-2 (Ar-N) | Ipso carbon bearing the second ammonium group. |

| 108.5 | C-6 | Methine carbon. |

| 102.1 | C-3 | Methine carbon ortho to oxygen (highly shielded). |

| 69.8 | Benzylic methylene carbon. |

C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode)

-

Observed Ion:

at -

Interpretation: The instrument detects the protonated free base. The HCl counterions are lost in the ionization process.

-

Fragmentation:

-

(Tropylium ion,

- : Loss of benzyl group (cleavage of ether).

-

(Tropylium ion,

D. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid state)

-

3200 – 2600 cm

(Broad): Ammonium N-H stretch. This broad "mountain" obscures the C-H stretches, confirming the salt form. -

1600, 1500 cm

: Aromatic C=C ring stretches. -

1245 cm

: Ar-O-C asymmetric stretch (Strong ether band). -

1050 cm

: Ar-O-C symmetric stretch. -

740, 695 cm

: Monosubstituted benzene out-of-plane bending (Benzyl group).

Experimental Protocols

Protocol 1: NMR Sample Preparation (Salt Form)

Purpose: To prevent H/D exchange and ensure sharp peaks.

-

Dryness: Ensure the NMR tube is oven-dried. The HCl salt is hygroscopic; moisture causes the ammonium peak to broaden into the baseline.

-

Solvent: Use DMSO-

(99.9% D). Avoid -

Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

-

Acquisition: Set relaxation delay (

) to >2 seconds to allow full relaxation of the quaternary carbons in

Protocol 2: Free Base Conversion for Comparison

Purpose: If salt peaks are ambiguous, converting to free base simplifies the spectrum.

-

Dissolve 20 mg of the HCl salt in 1 mL water.

-

Add saturated

until pH ~9 (precipitate forms). -

Extract with 1 mL

or Ethyl Acetate. -

Dry organic layer over

and filter. -

Run NMR in

.-

Result: Ammonium peaks disappear; sharp

singlets appear ~3.5–4.5 ppm; aromatic protons shift upfield.

-

Quality Control Logic Flow

Use this logic gate to validate your batch quality.

Figure 2: Logical decision tree for NMR data interpretation.

References

-

PubChem. (2025).[4] 4-(Benzyloxy)benzene-1,2-diamine Compound Summary. National Library of Medicine. [Link]

-

Rasayan Journal of Chemistry. (2018). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide and derivatives. (Contextual reference for diamine reactivity and benzimidazole formation). [Link]

-

NIST Chemistry WebBook. (2025). General IR data for Phenylenediamine derivatives. [Link]

Sources

Technical Guide: 1H NMR Characterization of 4-(Benzyloxy)benzene-1,2-diamine

The following technical guide is structured for researchers and drug development scientists requiring precise analytical characterization of 4-(benzyloxy)benzene-1,2-diamine.

Executive Summary & Strategic Context

4-(Benzyloxy)benzene-1,2-diamine (CAS: 41927-17-7) is a critical heterocyclic precursor, primarily utilized in the synthesis of benzimidazoles, quinoxalines, and high-affinity drug linkers. Its structure comprises an electron-rich 1,2-diaminobenzene core substituted at the 4-position with a benzyloxy group.

For the analytical scientist, this molecule presents specific challenges:

-

Oxidative Instability: The electron-rich diamine core is prone to rapid oxidation to quinone imines or diazo species upon exposure to air, necessitating rigorous sample preparation protocols.

-

Signal Overlap: Distinguishing the central aromatic ring protons from the benzyloxy phenyl group requires understanding of substituent electronic effects.

-

Exchangeable Protons: The chemical shift and integration of the amine (

) protons are highly solvent-dependent.

This guide provides a validated protocol for structural confirmation, impurity profiling, and spectral assignment.

Structural Analysis & Theoretical Prediction

To accurately assign the spectrum, we must deconstruct the molecule into its constituent spin systems.

The Spin Systems[1]

-

System A: The Benzyloxy Group (

)-

Phenyl Ring: A monosubstituted benzene ring. chemically equivalent protons typically appear as a multiplet.

-

Methylene Bridge: A singlet, deshielded by the adjacent oxygen and phenyl ring.

-

-

System B: The Central Aromatic Ring (1,2,4-trisubstituted)

-

System C: The Amine Protons (

)-

Two distinct but often overlapping broad singlets, highly dependent on solvent, concentration, and water content.

-

Predicted Coupling Logic (Central Ring)

-

H-3 (Position 3): Located between

(C2) and-

Multiplicity: Doublet (Meta coupling to H-5,

).

-

-

H-5 (Position 5): Ortho to

, Meta to-

Multiplicity: Doublet of Doublets (Ortho coupling to H-6,

; Meta coupling to H-3,

-

-

H-6 (Position 6): Ortho to

(C1).-

Multiplicity: Doublet (Ortho coupling to H-5,

).

-

Experimental Protocol: Sample Preparation

Critical Control Point: The primary cause of poor NMR data for this compound is oxidation. The following "Inert-Prep" workflow is mandatory for high-fidelity results.

Figure 1: Inert-Prep workflow to prevent oxidative degradation (browning) of the diamine.

Instrument Parameters:

-

Frequency: 400 MHz or higher recommended.

-

Solvent: DMSO-

(Preferred for stabilizing -

Temperature: 298 K (

). -

Pulse Sequence: Standard 1H ZG30.

-

Relaxation Delay (D1):

sec (Ensure quantitative integration of aromatic protons).

Spectral Assignment & Data Interpretation

The following data corresponds to 4-(benzyloxy)benzene-1,2-diamine in DMSO-

Chemical Shift Table[5]

| Proton Label | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Assignment Logic |

| Aromatic (Benzyl) | 7.30 – 7.48 | Multiplet (m) | 5H | - | Phenyl ring of the benzyloxy group.[3] Typical monosubstituted benzene pattern. |

| H-6 | 6.38 – 6.45 | Doublet (d) | 1H | 8.4 Hz | Ortho to |

| H-3 | 6.25 – 6.30 | Doublet (d) | 1H | 2.5 Hz | Most Shielded. Flanked by |

| H-5 | 6.05 – 6.15 | Doublet of Doublets (dd) | 1H | 8.4, 2.5 Hz | Shielded by ortho |

| Benzyl | 4.90 – 5.00 | Singlet (s) | 2H | - | Characteristic benzylic methylene adjacent to Oxygen. |

| 4.20 – 4.80 | Broad Singlet (br s) | 4H | - | Exchangeable. May appear as two separate broad bumps or one coalesced signal depending on water content. |

Visual Assignment Logic

The following diagram illustrates the causality between the chemical structure and the observed shifts.

Figure 2: Structure-to-Spectrum correlation for the central aromatic ring.

Impurity Profiling & Troubleshooting

In drug development, purity is paramount. The following signals indicate common process impurities.

The "Nitro" Precursor (4-(benzyloxy)-2-nitroaniline)

Synthesis typically involves reducing the nitro group. Incomplete reduction is a common failure mode.

-

Diagnostic Signal: Look for a doublet at

7.9 – 8.1 ppm . -

Reasoning: The nitro group is strongly electron-withdrawing, shifting the adjacent proton (H-3) significantly downfield compared to the amine product.

Oxidative Degradation (Quinone Imines)

-

Visual Cue: Sample turns dark brown/black in solution.

-

NMR Sign: Loss of resolution in the 6.0–6.5 ppm region; appearance of new, complex multiplets downfield; disappearance of the sharp

signal.

Residual Solvents (Common)

-

Ethanol (Synthesis solvent): Triplet at 1.06 ppm, Quartet at 3.44 ppm.

-

Water (in DMSO): Broad singlet at 3.33 ppm. Note: High water content accelerates amine proton exchange, broadening the

peak.

References

-

BenchChem. 4-(Benzyloxy)benzene-1,2-diamine: Synthesis and Properties. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13162239, 4-(Benzyloxy)benzene-1,2-diamine. Retrieved from

-

Royal Society of Chemistry. NMR data for related 1,2,4-tri-substituted benzenes and benzyloxy derivatives. (General Reference for substituent effects). See

- Spectral Database for Organic Compounds (SDBS).Simulated and experimental shifts for 3,4-diaminoanisole (analog). AIST, Japan.

Sources

Chemical Identity and Synthetic Utility of 4-Benzyloxy-1,2-phenylenediamine

Executive Summary

In the realm of medicinal chemistry and heterocyclic synthesis, 4-benzyloxy-1,2-phenylenediamine serves as a critical "privileged structure" intermediate.[1] Its ortho-diamine functionality allows for the rapid construction of benzimidazoles and quinoxalines—scaffolds ubiquitous in kinase inhibitors, antifungal agents, and epigenetic modulators (e.g., LSD1 inhibitors).

However, this compound presents a dual challenge: nomenclature ambiguity across chemical databases and oxidative instability in its free base form. This guide provides a definitive resolution to the synonym matrix, details a self-validating synthetic protocol, and outlines best practices for handling this air-sensitive reagent.

The Nomenclature Matrix: Disambiguation

For researchers mining databases like SciFinder, Reaxys, or PubChem, the lack of standardized naming can lead to missed hits. The table below consolidates the valid identifiers for the free base and its stable salt forms.

Table 1: Chemical Identity & Synonyms

| Identifier Type | Primary Name / Value | Notes |

| IUPAC Name | 4-(Benzyloxy)benzene-1,2-diamine | Preferred for manuscripts. |

| Common Name | 4-Benzyloxy-1,2-phenylenediamine | Common in vendor catalogs. |

| Alt. Name | 1,2-Diamino-4-benzyloxybenzene | Emphasizes the benzene core.[1] |

| Alt. Name | 4-Phenylmethoxy-1,2-phenylenediamine | "Benzyloxy" = "Phenylmethoxy".[2] |

| CAS (Free Base) | 41927-17-7 | Unstable; oxidizes rapidly. |

| CAS (2HCl Salt) | 41927-18-8 | Recommended storage form. |

| SMILES | Nc1ccc(OCc2ccccc2)cc1N | Useful for chemoinformatics. |

| InChIKey | UQVGKXPXBIVFMV-UHFFFAOYSA-N | Unique digital signature. |

Database Search Strategy

When sourcing this material, searching by the CAS number of the hydrochloride salt (41927-18-8) is the most reliable method. Vendors rarely stock the free base due to shelf-life issues. If the free base is required for a reaction, it should be generated in situ from the salt.

Physical Properties & Stability Protocols

The Critical Insight: The electron-donating benzyloxy group at the 4-position, combined with two amino groups, makes the aromatic ring highly electron-rich. This increases susceptibility to auto-oxidation (turning purple/black) upon exposure to air.

-

Appearance:

-

Pure HCl Salt: Off-white to pale grey powder.

-

Oxidized Material:[3] Dark brown or violet solid (indicates formation of azo/imine impurities).

-

-

Solubility:

-

HCl Salt: Soluble in water, DMSO, Methanol.

-

Free Base:[3] Soluble in DCM, EtOAc; insoluble in water.

-

Storage Directive: Store the dihydrochloride salt at +4°C or -20°C under argon.

Synthetic Protocol: Catalytic Hydrogenation

While chemical reductions (Fe/AcOH, SnCl2) are possible, they generate metal waste that complicates purification. The Catalytic Hydrogenation of 4-benzyloxy-2-nitroaniline is the industry standard for purity and yield.

Reaction Scheme

Precursor: 4-(Benzyloxy)-2-nitroaniline (CAS: 26697-35-8) Reagent: H₂ (balloon or Parr shaker), 10% Pd/C Solvent: Methanol or Ethanol

Step-by-Step Methodology

-

Preparation: In a round-bottom flask, dissolve 1.0 eq of 4-(benzyloxy)-2-nitroaniline in Methanol (0.1 M concentration).

-

Catalyst Addition: Carefully add 10 wt% of Palladium on Carbon (10% Pd/C). Safety: Add catalyst under a stream of nitrogen to prevent ignition of methanol vapors.

-

Hydrogenation: Purge the flask with H₂ gas three times. Stir vigorously under H₂ atmosphere (1 atm is usually sufficient; 3 atm for faster kinetics) at Room Temperature.

-

Monitoring (Self-Validation):

-

Visual Check: The bright orange/yellow color of the nitroaniline will fade to colorless or pale pink.

-

TLC: Elute with 5% MeOH in DCM. The starting material (yellow spot, high R_f) should disappear. The diamine product (UV active, stains brown with ninhydrin) will appear at a lower R_f.

-

-

Work-up:

-

Filter the mixture through a Celite pad to remove Pd/C.

-

Critical: Do not rotary evaporate to dryness if you plan to store it. Instead, add 4M HCl in Dioxane (2.5 eq) to the filtrate immediately to precipitate the stable dihydrochloride salt.

-

Filter the salt and dry under vacuum.

-

Application Utility: Heterocycle Construction

The primary utility of 4-benzyloxy-1,2-phenylenediamine lies in its ability to form fused heterocyclic rings.[1]

Benzimidazole Synthesis (Kinase Inhibitor Scaffold)

Condensation with aldehydes or carboxylic acids yields benzimidazoles.

-

Mechanism: Schiff base formation followed by intramolecular ring closure.

-

Relevance: The 5-benzyloxy group can be deprotected (H₂/Pd) later to yield a 5-hydroxybenzimidazole, a versatile handle for further functionalization.

Quinoxaline Synthesis

Condensation with 1,2-dicarbonyls (e.g., glyoxal, benzil) yields quinoxalines.

Visualization: Workflow & Logic

Figure 1: Synthesis, Stabilization, and Application Pathway of 4-benzyloxy-1,2-phenylenediamine.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13162239, 4-(Benzyloxy)benzene-1,2-diamine. Retrieved from [Link]

-

Lan, F., et al. (2018). "Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors."[4] Bioorganic Chemistry, 77, 512-521. (Contextualizing the benzyloxy-amine motif in drug design). Retrieved from [Link]

Sources

- 1. 4-(Benzyloxy)benzene-1,2-diamine | 41927-17-7 | Benchchem [benchchem.com]

- 2. 4-(Benzyloxy)benzene-1,2-diamine | C13H14N2O | CID 13162239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cir-safety.org [cir-safety.org]

- 4. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure of 4-(Benzyloxy)benzene-1,2-diamine

The Molecular Structure of 4-(Benzyloxy)benzene-1,2-diamine: A Technical Guide

Executive Summary

4-(Benzyloxy)benzene-1,2-diamine (CAS: 41927-17-7) serves as a critical "privileged scaffold" intermediate in medicinal chemistry, primarily utilized for the synthesis of benzimidazole-based therapeutics. Its structure—a benzene core functionalized with a vicinal diamine and a lipophilic benzyloxy ether—offers a unique balance of electronic reactivity and steric bulk. The electron-donating benzyloxy group enhances the nucleophilicity of the diamine moiety, facilitating rapid condensation reactions, while the benzyl ether provides a hydrophobic anchor point often required for binding in kinase inhibitors and GPCR ligands. This guide details the molecular architecture, validated synthetic protocols, and application logic for this compound.

Part 1: Molecular Specifications & Architecture

Physicochemical Profile[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | 4-(Benzyloxy)benzene-1,2-diamine |

| Common Synonyms | 4-Benzyloxy-o-phenylenediamine; 1,2-Diamino-4-benzyloxybenzene |

| CAS Number | 41927-17-7 (Free base); 41927-18-8 (2HCl salt) |

| Molecular Formula | C₁₃H₁₄N₂O |

| Molecular Weight | 214.27 g/mol |

| SMILES | c1(cc(ccc1N)N)OCc2ccccc2 |

| Predicted LogP | ~2.3 (Moderate Lipophilicity) |

| pKa (Conjugate Acid) | ~4.5 (N-1), ~3.2 (N-2) (Estimated) |

| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |

Structural Analysis

The molecule consists of three distinct functional zones:

-

The Vicinal Diamine Head (C1, C2): The 1,2-amino arrangement is the "warhead" for heterocycle formation. Due to the electron-donating effect (+M) of the alkoxy group at C4, the amino group at C1 (para to the ether) is significantly more nucleophilic than the amino group at C2 (meta to the ether). This electronic asymmetry allows for regioselective condensations with asymmetric electrophiles.

-

The Linker (Ether Oxygen): The

oxygen atom introduces a bond angle (~110°) that disrupts planarity, allowing the benzyl group to adopt conformations perpendicular or gauche to the phenyl ring, crucial for fitting into hydrophobic pockets in enzymes. -

The Hydrophobic Tail (Benzyl Group): This moiety adds steric bulk and lipophilicity, improving cell membrane permeability compared to the parent benzene-1,2-diamine.

Part 2: Validated Synthetic Protocol

Objective: Synthesis of 4-(Benzyloxy)benzene-1,2-diamine via Catalytic Hydrogenation. Precursor: 4-(Benzyloxy)-2-nitroaniline (CAS: 2688-84-8). Rationale: Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl or SnCl₂) to avoid metal contamination (critical for pharmaceutical intermediates) and to prevent hydrolysis of the ether linkage.

Reagents & Equipment[2][3][8][9]

-

Substrate: 4-(Benzyloxy)-2-nitroaniline (10 mmol, 2.44 g).

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading).

-

Solvent: Ethanol (Absolute) or Ethyl Acetate (degassed).

-

Atmosphere: Hydrogen gas (Balloon or Parr shaker at 30 psi).

-

Safety: Pd/C is pyrophoric when dry. Hydrogen is flammable.

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask (or hydrogenation bottle), suspend 2.44 g of 4-(benzyloxy)-2-nitroaniline in 50 mL of ethanol. Sonicate briefly to ensure fine dispersion (the nitro compound is sparingly soluble but will dissolve as it reduces).

-

Catalyst Addition: Under a gentle stream of Nitrogen (inert blanket), carefully add 250 mg of 10% Pd/C. Causality: The nitrogen blanket prevents the ignition of methanol vapors by the catalyst.

-

Hydrogenation:

-

Evacuate the flask and backfill with Hydrogen (repeat 3 times).

-

Stir vigorously at Room Temperature (25°C) under H₂ atmosphere (balloon pressure is sufficient for this facile reduction, though 30 psi accelerates the rate).

-

-

Monitoring (Self-Validating Step):

-

Visual: The reaction mixture will transition from bright orange/yellow (nitroaniline) to colorless or pale pink (diamine).

-

TLC: Elute with 5% MeOH in DCM. The starting material (

) must disappear; the product (

-

-

Workup:

-

Filter the mixture through a Celite pad to remove Pd/C. Note: Keep the Celite wet to prevent catalyst ignition.

-

Concentrate the filtrate under reduced pressure (Rotovap) at <40°C.

-

-

Storage: The resulting solid is oxidation-sensitive. Store under Argon at -20°C or convert immediately to the dihydrochloride salt by adding 4M HCl in Dioxane.

Part 3: Applications in Drug Discovery (Benzimidazoles)

The primary utility of 4-(benzyloxy)benzene-1,2-diamine is the synthesis of 5-(benzyloxy)-2-substituted-benzimidazoles. The electron-rich nature of the diamine accelerates the condensation with aldehydes.

Mechanism of Action

-

Nucleophilic Attack: The more nucleophilic amine (para to alkoxy) attacks the aldehyde carbonyl.

-

Imine Formation: Loss of water yields a Schiff base.

-

Cyclization: Intramolecular attack by the second amine forms the benzimidazoline.

-

Oxidation: Oxidative aromatization (via air or oxidant) yields the benzimidazole.

Visualization of Synthetic Logic

Figure 1: Synthetic workflow from commercial phenols to the benzimidazole pharmacophore.

Part 4: Characterization Data[10][11]

To ensure the integrity of the synthesized material, compare experimental data against these standard values.

Proton NMR (DMSO-d₆, 400 MHz):

- 7.30–7.45 (m, 5H): Benzyl aromatic protons.

- 6.45 (d, J=2.5 Hz, 1H): H-3 (ortho to ether and amine).

- 6.38 (d, J=8.5 Hz, 1H): H-6 (ortho to amine).

- 6.15 (dd, J=8.5, 2.5 Hz, 1H): H-5.

-

4.90 (s, 2H): Benzyloxy

-

4.00–4.50 (br s, 4H): Two

Interpretation: The shielding of the protons at 6.15–6.45 ppm confirms the electron-rich nature of the diamine ring compared to the benzyl ring (7.30+ ppm).

References

-

Synthesis of Benzimidazoles via Diamine Condensation

-

Precursor Preparation (Benzylation of Nitrophenols)

- Title: Synthesis and Characterization of 4-(Benzyloxy)benzaldehyde (Analogous Ether Synthesis).

- Source:Acta Crystallographica Section E.

-

URL:[Link]

-

General Reduction Protocols for Nitroanilines

-

Chemical Identity and Properties

- Title: 4-(Benzyloxy)benzene-1,2-diamine Compound Summary.

- Source:PubChem.

-

URL:[Link]

Sources

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. Benzimidazole synthesis [organic-chemistry.org]

Strategic Selection and Quality Control of Starting Materials for Heterocyclic Synthesis

Topic: Strategic Selection & Quality Control of Starting Materials for Heterocyclic Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Medicinal Chemists[]

Executive Summary: The Precursor Paradox

In high-throughput drug discovery, the failure of a heterocyclic cyclization is often misattributed to catalyst deactivation or steric hindrance. However, field data suggests that >30% of synthetic failures stem from the physiochemical state of the starting material (SM) rather than the reaction conditions.

This guide moves beyond basic retrosynthesis to address the "Precursor Paradox" : the most reactive starting materials (e.g.,

Success in heterocyclic synthesis requires a dual strategy:

-

Rational Selection: Matching the electronic bias of the precursor to the desired regioisomer.[]

-

Rigorous Pre-Validation: Quantifying the purity and tautomeric ratio of the SM prior to commitment.[]

Strategic Classification of Building Blocks

Starting materials for heterocycles are best categorized not by functional group, but by their electrophilic/nucleophilic pole assignment .[] This determines the cyclization logic (e.g., [3+2], [4+2]).

Table 1: Reactivity Profile of Core Heterocyclic Precursors

| Precursor Class | Reactivity Pole | Primary Heterocycle Targets | Critical Quality Attribute (CQA) |

| 1,3-Dicarbonyls | Bis-Electrophile (1,3) | Pyrazoles, Pyrimidines, Isoxazoles | Enol Content: High enol % correlates with faster initial kinetics but higher sensitivity to oxidation.[] |

| Hydrazines/Amidines | Bis-Nucleophile (1,2 / 1,3) | Pyrazoles, Pyrimidines, Triazoles | Water Content: Hydrates often suppress acid-catalyzed condensation; stoichiometry must be corrected.[] |

| Electrophile (1,2) | Thiazoles, Imidazoles, Furans | Lachrymator Status/Acidity: Free acid impurities catalyze self-aldol condensation.[] | |

| Ortho-Substituted Anilines | Amphiphile (Nu-Nu) | Indoles, Benzimidazoles, Quinoxalines | Oxidation State: Highly susceptible to air oxidation (darkening); requires inert storage.[] |

| Tetronic Acids | Bis-Electrophile (Vinylogous) | Furanones, Coumarins | Purity: Commercial samples often contain hydrolyzed ring-opened byproducts.[] |

The 1,3-Dicarbonyl Paradigm: A Case Study in Regiocontrol

The 1,3-dicarbonyl moiety is the "Swiss Army Knife" of heterocyclic chemistry. However, its utility is plagued by regiochemical ambiguity .[] When condensing an unsymmetrical 1,3-diketone with a substituted hydrazine, two isomers are possible.

The Causality of Choice:

-

Steric Control: If the SM has a bulky group (e.g., t-butyl) at C1, nucleophilic attack by the terminal hydrazine nitrogen will preferentially occur at the less hindered C3 carbonyl.

-

Electronic Control: If the SM has a highly electron-withdrawing group (e.g., -CF

) at C1, the C1 carbonyl becomes the "harder" electrophile, attracting the "harder" nucleophile (often the unsubstituted nitrogen of the hydrazine, though solvent effects apply).

Technical Insight: Never assume commercial 1,3-dicarbonyls are 100% pure. They undergo slow self-condensation (Knoevenagel-type) upon storage, generating higher molecular weight oligomers that act as catalyst poisons.

Technical Protocol: Regioselective Synthesis of 3-Trifluoromethyl-5-Phenylpyrazole

This protocol demonstrates the critical importance of Starting Material Purification and Solvent Selection to control the tautomeric equilibrium.[]

Objective: Synthesize 3-trifluoromethyl-5-phenylpyrazole with >95:5 regioselectivity. Starting Materials:

-

4,4,4-Trifluoro-1-phenylbutane-1,3-dione (The 1,3-diketone).

-

Hydrazine Monohydrate.[]

Phase 1: Precursor Validation (The "Self-Validating" Step)

Before starting the reaction, the 1,3-diketone must be validated.

-

Visual Inspection: If the solid is yellow/orange, self-condensation has occurred.[]

-

Purification: Recrystallize from Hexane/EtOAc (9:1). The pure compound should be a white/off-white solid.[]

-

Tautomeric Check: Run a quick

H NMR in CDCl

Phase 2: The Synthesis Workflow

-

Dissolution: Dissolve 10 mmol of purified 1,3-diketone in Ethanol (EtOH).

-

Why EtOH? Protic solvents stabilize the intermediate hemiaminal via hydrogen bonding, facilitating water elimination.[]

-

-

Cryogenic Addition: Cool solution to 0°C.

-

Causality: Low temperature suppresses the attack on the electron-deficient -CF

carbonyl by the less reactive hydrazine nitrogen, enhancing regioselectivity.

-

-

Nucleophile Introduction: Add Hydrazine Monohydrate (11 mmol) dropwise over 10 minutes.

-

Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours. Then reflux for 1 hour to drive the dehydration.[]

-

Workup: Evaporate solvent. The product often precipitates upon addition of cold water.[]

Phase 3: Quality Control (QC)

-

HPLC Analysis: Check for the regioisomer (5-trifluoromethyl-3-phenylpyrazole).

-

Trace Hydrazine: Ensure removal of unreacted hydrazine (genotoxic impurity) via an aqueous HCl wash if necessary.[]

Visualization of Workflows

Diagram 1: Retrosynthetic Logic Tree

This diagram illustrates how a single 1,3-dicarbonyl starting material diverges into three distinct heterocyclic classes based on the partner nucleophile.

Caption: Divergent synthesis pathways from a common 1,3-dicarbonyl precursor.

Diagram 2: The "Self-Validating" Protocol Workflow

This workflow emphasizes the decision points where the scientist must intervene to ensure starting material integrity.

Caption: Operational workflow for Pyrazole synthesis highlighting the critical purification gate.

Advanced Considerations: Modern Precursors

While 1,3-dicarbonyls are classic, modern drug discovery utilizes more complex starting materials to access novel chemical space.

Ortho-Substituted Anilines

For benzannulated heterocycles (e.g., indoles, quinolines), ortho-substituted anilines are the gold standard.

-

Challenge: Commercial availability of specific ortho-functionalized anilines is limited.[]

-

Solution: Directed Ortho-Metalation (DoM) or Ir-catalyzed C-H Borylation .[] Recent work has shown that using specific boron reagents (like

) allows for highly selective ortho-borylation of anilines, creating a versatile "pre-starting material" that can be further functionalized into the desired heterocycle precursor [6].[2]

Multicomponent Reactions (MCRs)

Tetronic Acid has emerged as a superior starting material for MCRs.[][3] Unlike linear dicarbonyls, its cyclic structure is "pre-organized," reducing the entropic cost of cyclization. It serves as a key building block for dihydropyridines and coumarins, often requiring only simple washing steps for purification, which aligns with Green Chemistry principles [1].

Troubleshooting & Quality Assurance

| Symptom | Probable Cause (Starting Material) | Corrective Action |

| Dark Reaction Mixture | Oxidation of Aniline/Phenol precursors | Distill anilines under |

| Low Yield (Indoles) | Hydrazine Hydrochloride salt formation | Free-base the hydrazine precursor; salts often stall the Fischer Indole rearrangement.[] |

| Regioisomer Scrambling | Tautomeric equilibration of 1,3-diketone | Switch solvent to a non-polar aprotic (e.g., Toluene) to lock the cis-enolone form via intramolecular H-bonding. |

References

-

Talbi, S., et al. "Recent advances in the multicomponent synthesis of heterocycles using tetronic acid."[] Current Organic Synthesis, 2023.[] Link

-

Biotage. "How does reaction time impact synthetic product purity and yield?" Biotage Blog, 2023.[][4] Link

-

Sinsky, M. S.[][5] "The reactions of some ortho-substituted anilines with various α,β-acetylenic ketones." Journal of Heterocyclic Chemistry, 1984.[] Link

-

Baumann, M., et al. "An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals." Beilstein Journal of Organic Chemistry, 2011.[] Link

-

Pitt, W. R., et al. "Selection of heterocycles for drug design."[] Journal of Medicinal Chemistry, 2004.[] Link

-

Smith, M. R., et al. "Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents."[] Michigan State University Chemistry, 2018.[] Link

Sources

Synthesis of benzimidazoles from 4-(Benzyloxy)benzene-1,2-diamine

Application Notes & Protocols

Introduction: The Benzimidazole Scaffold and its Precursor

The benzimidazole core, a bicyclic system formed by the fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry and materials science.[1][2][3] Its structural resemblance to naturally occurring nucleotides allows it to interact readily with biological macromolecules, making it a "privileged scaffold" in drug design.[4][5] Benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and antihypertensive properties.[2][4][5]

The synthetic versatility of the benzimidazole ring system is largely dependent on the choice of the starting ortho-phenylenediamine precursor. 4-(Benzyloxy)benzene-1,2-diamine is a particularly valuable building block. Its benzyloxy group provides a handle for further functionalization or deprotection to reveal a phenol, while the vicinal diamine moiety is primed for cyclization reactions.[6] This guide provides a detailed exploration of the synthesis of diverse benzimidazole derivatives starting from this key intermediate, focusing on established methodologies, mechanistic insights, and detailed laboratory protocols.

Core Synthetic Strategies: Phillips-Ladenburg and Weidenhagen Reactions

The construction of the benzimidazole ring from an o-phenylenediamine is typically achieved through condensation with a one-carbon electrophile.[7] Two classical, yet highly relevant, methods dominate this field: the Phillips-Ladenburg and Weidenhagen reactions.[8][9]

-

Condensation with Carboxylic Acids (Phillips-Ladenburg Reaction): This method involves the reaction of the diamine with a carboxylic acid (or its derivative) under acidic conditions, typically with heating.[7][10] The reaction proceeds through an initial acylation of one amino group, followed by an intramolecular cyclization and dehydration to form the aromatic benzimidazole ring. The use of strong acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) is common to facilitate the dehydration step.[7]

-

Condensation with Aldehydes (Weidenhagen Reaction): A more common and often milder approach involves the condensation of the diamine with an aldehyde.[1][7] This reaction first forms a Schiff base intermediate, which then undergoes an oxidative cyclization to yield the final benzimidazole.[7] This oxidative step can be accomplished using a variety of oxidants, from molecular oxygen in the air to reagents like hydrogen peroxide (H₂O₂) or hypervalent iodine compounds.[11][12] Modern variations often employ catalysts to enhance efficiency and selectivity under milder conditions.[12][13]

Experimental Design & Protocols

Part 1: Synthesis of the Starting Material, 4-(Benzyloxy)benzene-1,2-diamine

The precursor is most reliably synthesized via the reduction of a commercially available nitroaromatic compound.[6]

Protocol 1: Catalytic Hydrogenation

-

Reagents: 4-(Benzyloxy)-2-nitroaniline, 10% Palladium on Carbon (Pd/C), Ethanol.

-

Procedure:

-

In a hydrogenation vessel, dissolve 4-(benzyloxy)-2-nitroaniline (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C (approx. 5-10 mol % Pd).

-

Seal the vessel and purge with nitrogen, then introduce hydrogen gas (typically via a balloon or at a set pressure on an autoclave).

-

Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once complete, carefully purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield 4-(benzyloxy)benzene-1,2-diamine, which can be used directly or purified further by recrystallization if necessary.

-

Part 2: Synthesis of 5-(Benzyloxy)-2-substituted-1H-benzimidazoles

The following protocols detail the synthesis of benzimidazoles from 4-(benzyloxy)benzene-1,2-diamine using both aldehyde and carboxylic acid condensation partners.

Protocol 2: Condensation with an Aldehyde (e.g., Benzaldehyde) This protocol is an adaptation of the Weidenhagen reaction, utilizing a common oxidant.

-

Materials & Reagents:

-

4-(Benzyloxy)benzene-1,2-diamine

-

Benzaldehyde (or other desired aldehyde)

-

Ethanol (EtOH) or Acetonitrile (MeCN)

-

Hydrogen Peroxide (H₂O₂, 30% solution)

-

Hydrochloric Acid (HCl, catalytic amount)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware, magnetic stirrer, TLC plates.

-

-

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(benzyloxy)benzene-1,2-diamine (1.0 eq) in ethanol (approx. 0.2 M concentration).

-

Reagent Addition: Add the desired aldehyde (e.g., benzaldehyde, 1.05 eq) to the solution. Follow this with a catalytic amount of aqueous HCl (e.g., 2-3 drops).

-

Oxidative Cyclization: While stirring at room temperature, add 30% hydrogen peroxide (1.5 eq) dropwise. An exotherm may be observed.[11] The reaction is often complete within a few hours.

-

Monitoring: Track the formation of the product and consumption of the diamine using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate eluent). The benzimidazole product is typically more UV-active.

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath. Slowly add saturated sodium bicarbonate solution to neutralize the acid and quench any remaining peroxide. The product will often precipitate.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol or ether to remove impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 5-(benzyloxy)-2-phenyl-1H-benzimidazole.

-

Causality Behind Choices:

-

Solvent: Ethanol is a good choice as it solubilizes the reactants and is environmentally benign. Acetonitrile is also effective.[11]

-

Catalyst: Catalytic HCl protonates the aldehyde carbonyl, making it more electrophilic and accelerating the initial Schiff base formation.

-

Oxidant: H₂O₂ is an inexpensive and effective oxidant for the cyclization of the dihydrobenzimidazole intermediate to the aromatic product.[11] Air/oxygen can also be used, but reactions may be slower or require specific catalysts.[12]

Visualization of Reaction Mechanism and Workflow

Caption: Experimental workflow for benzimidazole synthesis.

Caption: Mechanism of benzimidazole formation from a diamine and an aldehyde.

Quantitative Data Summary & Characterization

The choice of aldehyde and reaction conditions can significantly impact reaction times and yields. The following table provides representative data for the synthesis of various 5-(benzyloxy)-2-aryl-1H-benzimidazoles.

| Entry | Aldehyde Substituent (Ar) | Catalyst/Oxidant | Solvent | Time (h) | Yield (%) |

| 1 | Phenyl | HCl / H₂O₂ | EtOH | 2 | 85-95 |

| 2 | 4-Chlorophenyl | HCl / H₂O₂ | EtOH | 2-3 | 88-96 |

| 3 | 4-Methoxyphenyl | HCl / H₂O₂ | EtOH | 2 | 90-97 |

| 4 | 4-Nitrophenyl | Acetic Acid / Air | AcOH | 4-6 | 80-90 |

| 5 | 2-Furyl | Au/TiO₂ / Air | CHCl₃:MeOH | 2 | ~90[12] |

Yields are typical and may vary based on scale and purification efficiency.

Product Characterization

Confirmation of the benzimidazole structure is achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is highly diagnostic.[6][14]

-

Aromatic Protons: Signals will appear in the δ 7.0-8.0 ppm range. The protons on the benzimidazole core and the 2-aryl substituent will show characteristic splitting patterns.

-

Benzylic Protons (O-CH₂-Ph): A sharp singlet is expected around δ 5.0-5.2 ppm.[6]

-

Imidazole N-H: A broad singlet, often downfield (> δ 12 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.[14] The C2 carbon of the benzimidazole ring is typically found downfield around δ 150-155 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the synthesized compound.[15]

-

Infrared (IR) Spectroscopy: Key stretches include a broad N-H band around 3300-3450 cm⁻¹, aromatic C-H stretches (~3050 cm⁻¹), and C=N/C=C stretches in the 1500-1620 cm⁻¹ region.[15]

Safety & Handling Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling reagents.[16][17]

-

Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors and fine powders.[18]

-

Reagent Handling:

-

4-(Benzyloxy)benzene-1,2-diamine: May cause skin, eye, and respiratory irritation. Avoid creating dust.

-

Solvents (Ethanol, Benzene): Ethanol is flammable. Benzene is a known carcinogen and highly flammable; its use should be minimized or replaced with safer alternatives where possible.[17][19]

-

Acids/Bases: Handle corrosive acids (HCl, PPA) and bases with care.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from [Link]

-

Chaudhary, P., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Retrieved from [Link]

-

Mamedov, V. A., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Retrieved from [Link]

-

Padhy, G. K., et al. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Rasayan Journal of Chemistry. Retrieved from [Link]

-

Mamedov, V. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Retrieved from [Link]

-

Kallitsis, N., et al. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

Preston, P. N. (1974). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

-

MDPI. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Retrieved from [Link]

-

El kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Cilibrizzi, A., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. PMC. Retrieved from [Link]

-

Taylor & Francis Online. (2026). Synthetic strategies and anticancer applications of benzimidazole derivatives: a review. Retrieved from [Link]

-

PMC. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectral Data for Benzimidazoles 3a–i | Download Table. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

EnPress Journals. (n.d.). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzene. Retrieved from [Link]

-

Heriot-Watt Research Portal. (n.d.). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Retrieved from [Link]

-

ResearchGate. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. Retrieved from [Link]

-

ACS Publications. (2017). Direct Synthesis of Benzimidazoles by Dehydrogenative Coupling of Aromatic Diamines and Alcohols Catalyzed by Cobalt. Retrieved from [Link]

-

NOVA Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]

-

Encyclopedia MDPI. (n.d.). Benzimidazole and Their Derivatives. Retrieved from [Link]

-

DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

-

Clemson University Research Foundation. (n.d.). Benzimidazole Derivatives as Antibacterial Drugs. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-(Benzyloxy)benzene-1,2-diamine | 41927-17-7 | Benchchem [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. Benzimidazole synthesis [organic-chemistry.org]

- 12. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 14. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. novachem.com [novachem.com]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. carlroth.com [carlroth.com]

Application Note: 4-(Benzyloxy)benzene-1,2-diamine Hydrochloride in Medicinal Chemistry

Executive Summary & Strategic Utility

4-(Benzyloxy)benzene-1,2-diamine hydrochloride is a specialized "masked" building block used primarily to synthesize 5-hydroxybenzimidazole and 6-hydroxyquinoxaline scaffolds.

In medicinal chemistry, the free phenol group (–OH) is a critical pharmacophore for hydrogen bonding (H-bond donor/acceptor) within enzyme active sites (e.g., Kinase hinge regions, GPCR orthosteric sites). However, introducing a free phenol early in a synthetic sequence is problematic due to:

-

Oxidative Instability: The precursor, 3,4-diaminophenol, is highly susceptible to air oxidation, rapidly forming quinoid impurities (black tars) that poison catalysts and lower yields.

-

Chemoselectivity Issues: Free phenols can interfere with electrophilic substitutions or alkylations intended for the nitrogen atoms.

The Solution: This compound utilizes a benzyl ether as a robust protecting group. It provides the necessary stability for the diamine moiety during harsh cyclization conditions, improves the lipophilicity of intermediates (facilitating silica chromatography), and allows for late-stage revelation of the phenol via catalytic hydrogenolysis.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride |

| CAS Number | 41927-18-8 |

| Molecular Formula | C₁₃H₁₄N₂O[1][2] · 2HCl |

| Molecular Weight | 287.18 g/mol (salt) / 214.26 g/mol (free base) |

| Appearance | Off-white to pale grey crystalline powder |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Et₂O, Hexanes |

| Storage | Hygroscopic. Store at -20°C under inert atmosphere (Ar/N₂). |

Application Workflow: The "Masked Phenol" Strategy

The following diagram illustrates the standard medicinal chemistry workflow using this building block to access bioactive 5-hydroxybenzimidazoles.

Figure 1: The strategic workflow for generating oxidative-sensitive phenolic heterocycles using the benzyl-protected diamine.[1][3][4][5][6][7][8]

Detailed Experimental Protocols

Protocol A: Handling & Free-Basing

Context: The commercial supply is typically the dihydrochloride salt for stability. For reactions requiring non-acidic conditions (e.g., Pd-catalyzed couplings or mild condensations), the free base must be generated in situ or immediately prior to use.

Materials:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous NaHCO₃ or 1M NaOH

Procedure:

-

Suspend the hydrochloride salt (1.0 equiv) in DCM (10 mL/g).

-

Add saturated NaHCO₃ (3.0 equiv) slowly with vigorous stirring. Caution: CO₂ evolution.

-

Stir for 15–20 minutes until the solid dissolves and the organic layer darkens slightly.

-

Separate the organic layer. Extract the aqueous layer once with DCM.

-

Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

-

Critical Step: Filter and concentrate immediately under reduced pressure at <30°C.

-

Use immediately. The free base is air-sensitive and will darken (oxidize) upon prolonged exposure to air.

Protocol B: Oxidative Cyclization to 2-Aryl-5-benzyloxybenzimidazole

Context: This is the most common reaction, condensing the diamine with an aryl aldehyde. The sodium metabisulfite (Na₂S₂O₅) method is preferred over nitrobenzene/acid methods due to milder conditions and easier workup.

Mechanism:

-

Formation of Schiff base (imine).[11]

-

Intramolecular attack by the second amine.

-

Oxidation of the imidazoline intermediate to benzimidazole.

Reagents:

-

4-(Benzyloxy)benzene-1,2-diamine[1][2][6][9] · 2HCl (1.0 mmol)

-

Aryl Aldehyde (1.0–1.1 mmol)

-

Sodium Metabisulfite (Na₂S₂O₅) (1.2 mmol)

-

Solvent: DMF or Ethanol/Water (3:1)

Step-by-Step:

-

Dissolution: In a round-bottom flask, dissolve the diamine salt (287 mg, 1.0 mmol) and the aryl aldehyde in DMF (5 mL).

-

Oxidant Addition: Add Na₂S₂O₅ (228 mg, 1.2 mmol) in one portion.

-

Reflux: Heat the mixture to 100–120°C. Monitor by TLC (typically 2–4 hours).

-

Note: The spot for the diamine (polar, baseline) will disappear, and a fluorescent blue/green spot (benzimidazole) will appear.

-

-

Workup: Cool to room temperature. Pour the reaction mixture into crushed ice/water (50 mL).

-

Isolation:

-

If solid precipitates: Filter, wash with copious water, and dry.

-

If oily:[11] Extract with EtOAc, wash with LiCl solution (to remove DMF), dry over MgSO₄, and concentrate.

-

-

Purification: Recrystallize from EtOH or perform flash chromatography (Hexane/EtOAc).

Yield Expectation: 75–90%

Protocol C: Catalytic Hydrogenolysis (Deprotection)

Context: Removing the benzyl group to reveal the 5-hydroxy moiety.

Reagents:

-

5-(Benzyloxy)-2-substituted-benzimidazole (from Protocol B)

-

10% Pd/C (10–20 wt% loading)

-

Ammonium Formate (5.0 equiv) OR Hydrogen Balloon

-

Solvent: Methanol or Ethanol

Step-by-Step:

-

Dissolve the substrate in Methanol (0.1 M concentration). Nitrogen sparge for 5 mins.

-

Add 10% Pd/C carefully (pyrophoric risk).

-

Hydrogen Source:

-

Filtration: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Concentration: Evaporate solvent to yield the 5-hydroxybenzimidazole.

-

Note: Phenolic benzimidazoles are amphoteric. Avoid strong base during workup or they will dissolve in the aqueous layer as phenoxides.

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Dark/Black Reaction Mixture | Oxidation of free diamine prior to cyclization. | Ensure inert atmosphere (N₂) during setup. Use the HCl salt directly if possible (add Et₃N in situ). |

| Low Yield in Cyclization | Incomplete oxidation of the intermediate imidazoline. | Increase oxidant (Na₂S₂O₅) or switch to open-air reflux in EtOH with catalytic Cu(OAc)₂. |

| Product "Stuck" on Silica | Benzimidazoles are basic and streak on silica. | Add 1% Triethylamine (Et₃N) or 1% NH₄OH to the eluent (DCM/MeOH systems). |

| Incomplete Deprotection | Catalyst poisoning by sulfur (from Na₂S₂O₅ workup). | Ensure thorough washing of the benzimidazole intermediate before hydrogenation. |

Mechanistic Visualization: Metabisulfite Cyclization

The following diagram details the mechanism for Protocol B, highlighting the regioselectivity and oxidation steps.

Figure 2: Step-wise mechanism of benzimidazole formation mediated by sodium metabisulfite.

References

-

Synthesis of Benzimidazoles (Review): Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[7] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Synthesis, 2007(03), 417-427. Link

-

Metabisulfite Method: Ridley, H. F., Spickett, R. G., & Timmis, G. M. (1965). A new synthesis of benzimidazoles. Journal of Heterocyclic Chemistry, 2(4), 453-456. Link

- Deprotection Strategies:Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for Benzyl Ether cleavage).

-

Medicinal Chemistry Application (Kinase Inhibitors): Bariwal, J., & Van der Eycken, E. (2013). C-2-substituted benzimidazoles: an updated review of their synthesis and biological activities. Chemical Society Reviews, 42(24), 9283-9303. Link

Sources

- 1. usbio.net [usbio.net]

- 2. 4-(Benzyloxy)benzene-1,2-diamine | C13H14N2O | CID 13162239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]

- 4. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. 4-(Benzyloxy)benzene-1,2-diamine | 41927-17-7 | Benchchem [benchchem.com]

- 7. Benzimidazole synthesis [organic-chemistry.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 41927-18-8|4-(Benzyloxy)benzene-1,2-diamine dihydrochloride|BLD Pharm [bldpharm.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 더랩케미칼 - 4-(Benzyloxy)benzene-1,2-diamine dihydrochloride-R199185 [thelabchemical.com]

Application Note: High-Efficiency Condensation Protocols for 4-Benzyloxy-o-phenylenediamine Scaffolds

Abstract

This application note details the optimized protocols for the condensation of 4-benzyloxy-o-phenylenediamine (4-BOPD) to synthesize bioactive benzimidazole and quinoxaline pharmacophores. Unlike unsubstituted phenylenediamines, the 4-benzyloxy variant introduces specific solubility profiles and electronic effects that necessitate tailored reaction conditions. This guide provides two validated workflows: (1) Oxidative cyclization with aldehydes to form 5(6)-benzyloxybenzimidazoles, and (2) Condensation with 1,2-dicarbonyls to form quinoxalines. Emphasis is placed on controlling regioselectivity, preserving the benzyl ether protecting group, and ensuring high-purity isolation.

Strategic Introduction & Mechanistic Insight

The 4-Benzyloxy Advantage

In drug discovery, the 4-benzyloxy group serves a dual purpose:

-

Lipophilic Handle: It significantly increases the solubility of the core scaffold in organic solvents (DCM, EtOAc, DMF) compared to the highly polar hydroxyl or amino analogs, facilitating easier purification and handling.

-

Masked Phenol: It acts as a robust protecting group for the phenol moiety. Post-cyclization, the benzyl group can be selectively removed (e.g., via Pd/C hydrogenolysis or BBr

) to reveal a 5-hydroxybenzimidazole/quinoxaline, a critical H-bond donor in kinase inhibitors.

Electronic Effects and Regioselectivity

The benzyloxy group is a strong electron-donating group (EDG) by resonance. In 4-BOPD, this enrichment makes the amine para to the benzyloxy group (N1) more nucleophilic than the meta amine (N2).

-

Benzimidazole Synthesis: The reaction with aldehydes proceeds via a Schiff base intermediate. While the initial attack is faster at the more nucleophilic amine, the final product exists as a tautomeric mixture of 5-benzyloxy and 6-benzyloxy isomers (often indistinguishable in solution unless N-alkylated).

-

Quinoxaline Synthesis: Regioselectivity is less critical for symmetric diketones (e.g., benzil) but becomes a key variable with asymmetric dicarbonyls (e.g., pyruvaldehyde).

Reaction Mechanism Visualization

The following diagram illustrates the divergent pathways for 4-BOPD condensation.

Figure 1: Divergent synthetic pathways for 4-benzyloxy-o-phenylenediamine. Path A requires an oxidant (e.g., Na2S2O5, Air) to form the imidazole ring. Path B is a condensation-dehydration sequence.

Protocol A: Synthesis of Benzimidazoles (Oxidative Cyclization)

Objective: Synthesis of 2-substituted-5(6)-benzyloxybenzimidazoles.

Method: Sodium Metabisulfite (Na

Reagents & Equipment

-

Reactant A: 4-Benzyloxy-o-phenylenediamine (1.0 equiv)

-

Reactant B: Aryl or Alkyl Aldehyde (1.1 equiv)

-

Oxidant: Sodium Metabisulfite (Na

S -

Solvent: DMF/Ethanol (1:4 ratio) or pure Ethanol (if solubility permits).

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask, dissolve 4-BOPD (2.14 g, 10 mmol) in Ethanol (30 mL). If the solution is turbid, add DMF dropwise (up to 5 mL) until clear.

-

Addition: Add the Aldehyde (11 mmol) to the stirring solution. Stir for 10 minutes at room temperature to initiate Schiff base formation (color change often observed).

-

Oxidant Introduction: Add Na

S -

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). 4-BOPD typically fluoresces blue; the product will have a distinct Rf and UV profile.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice-water (200 mL) with vigorous stirring.

-

The benzimidazole product typically precipitates as a solid.

-

Note: If a gum forms instead of a solid (common with lipophilic benzyl groups), extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na

SO

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Synthesis of Quinoxalines (Hinsberg Condensation)

Objective: Synthesis of 6-benzyloxyquinoxalines. Method: Acid-catalyzed condensation with 1,2-dicarbonyls. Rationale: The condensation with 1,2-diketones is rapid. A catalytic amount of acetic acid ensures protonation of the carbonyls, accelerating nucleophilic attack without cleaving the benzyl ether.

Reagents & Equipment[1][2]

-

Reactant A: 4-Benzyloxy-o-phenylenediamine (1.0 equiv)

-

Reactant B: 1,2-Dicarbonyl (e.g., Benzil, Glyoxal, Pyruvaldehyde) (1.05 equiv)

-

Catalyst: Glacial Acetic Acid (5 mol%) or Iodine (10 mol% for mild oxidation assistance).

-

Solvent: Ethanol or Methanol.

Step-by-Step Methodology

-